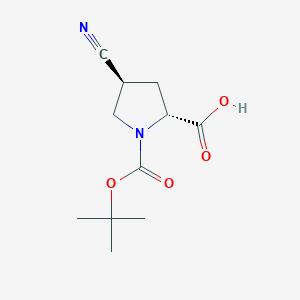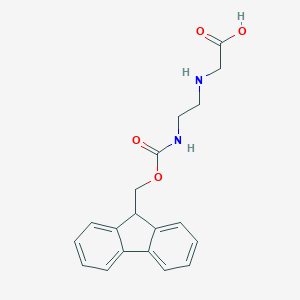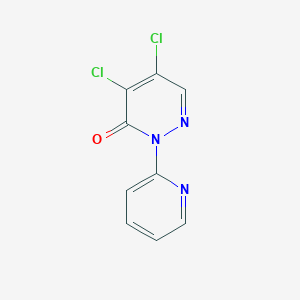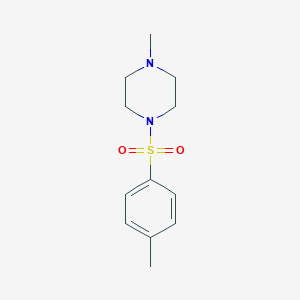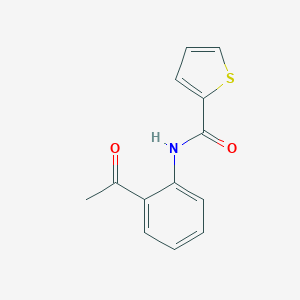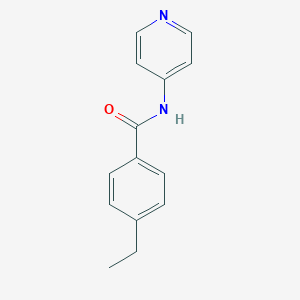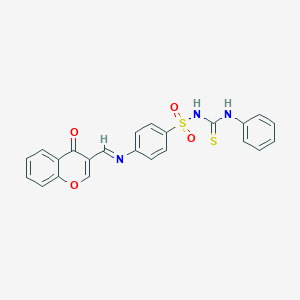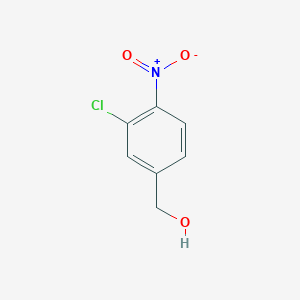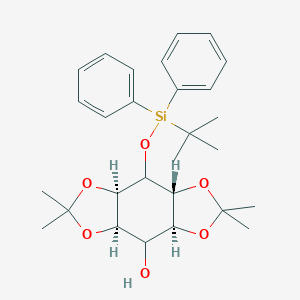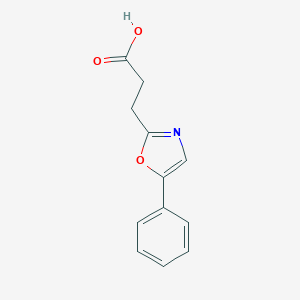
Ácido 3-(5-fenil-1,3-oxazol-2-il)propanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid” is a compound that contains an oxazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The oxazole ring is a part of many biologically active compounds and drugs .
Synthesis Analysis
A series of acyl hydrazone derivatives of 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid have been synthesized and screened for in vivo anti-inflammatory, analgesic, and in vitro anti-cancer activities .Molecular Structure Analysis
The molecular formula of “3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid” is C12H11NO3 . The structure of this compound exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .Physical and Chemical Properties Analysis
The compound has a molecular weight of 217.22 g/mol . It has a density of 1.243g/cm3, a boiling point of 413ºC at 760mmHg, and a melting point of 149-153ºC .Aplicaciones Científicas De Investigación
Aplicaciones antivirales
Este compuesto se ha utilizado en la síntesis de derivados de honokiol, que han demostrado un potencial como inhibidores de la entrada viral contra SARS-CoV-2 . En un modelo de seudovírus SARS-CoV-2, se examinaron estos derivados para determinar sus actividades de entrada antiviral . Los derivados 6a y 6p demostraron un efecto de entrada antiviral con valores de IC 50 de 29.23 y 9.82 µM, respectivamente .
Aplicaciones anticancerígenas
Los derivados de oxazol, incluido el "ácido 3-(5-fenil-1,3-oxazol-2-il)propanoico", se han estudiado por sus posibles propiedades anticancerígenas . Sin embargo, la información más específica sobre la actividad anticancerígena de este compuesto en particular no está fácilmente disponible.
Aplicaciones antiinflamatorias
Se ha informado que los derivados de oxazol exhiben propiedades antiinflamatorias . Si bien no hay estudios específicos sobre el "ácido 3-(5-fenil-1,3-oxazol-2-il)propanoico", es posible que este compuesto también pueda tener efectos antiinflamatorios.
Aplicaciones antidiabéticas
Los derivados de oxazol también se han estudiado por sus propiedades antidiabéticas . Nuevamente, la información específica sobre el "ácido 3-(5-fenil-1,3-oxazol-2-il)propanoico" no está fácilmente disponible, pero es posible que este compuesto pueda tener potencial en esta área.
Aplicaciones antiobesidad
Se ha descubierto que algunos derivados de oxazol tienen efectos antiobesidad . Es posible que el "ácido 3-(5-fenil-1,3-oxazol-2-il)propanoico" también pueda tener potencial en esta área, pero no hay estudios específicos disponibles.
Aplicaciones antioxidantes
Se ha informado que los derivados de oxazol exhiben propiedades antioxidantes . Si bien no hay estudios específicos sobre el "ácido 3-(5-fenil-1,3-oxazol-2-il)propanoico", es posible que este compuesto también pueda tener efectos antioxidantes.
Direcciones Futuras
Oxazole derivatives, including “3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid”, continue to be an area of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on synthesizing novel oxazole derivatives and exploring their potential therapeutic applications.
Mecanismo De Acción
Target of Action
The primary targets of 3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid are currently unknown. This compound belongs to the oxazole class of compounds, which have been found to exhibit a wide spectrum of biological activities . .
Mode of Action
Oxazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and changes caused by this compound require further investigation.
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways of 3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid. Oxazole derivatives have been found to impact a variety of biological pathways, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant pathways . The exact pathways affected by this compound would depend on its specific targets.
Pharmacokinetics
It has a molecular weight of 217.22100, a density of 1.243g/cm3, and a boiling point of 413ºC at 760mmHg . These properties could influence the compound’s bioavailability, but further studies are needed to confirm this.
Result of Action
Given the diverse biological activities of oxazole derivatives , this compound could potentially have a wide range of effects.
Propiedades
IUPAC Name |
3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-12(15)7-6-11-13-8-10(16-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVIYHMHRMUSLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392694 |
Source


|
| Record name | 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23485-68-9 |
Source


|
| Record name | 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
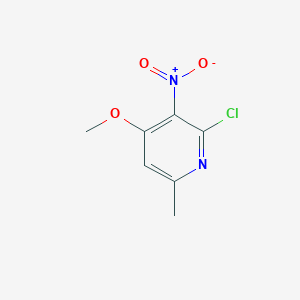

![1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B183524.png)
